

A Technical Guide to Maltose Monohydrate-d14 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Maltose monohydrate-d14*

Cat. No.: *B12408518*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of **Maltose monohydrate-d14**. This deuterated analog of maltose monohydrate is a valuable tool in various scientific disciplines, particularly in metabolic research and as an internal standard for mass spectrometry-based quantitative analysis.

Commercial Suppliers and Specifications

Maltose monohydrate-d14 is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While specifications can vary by lot, the following table summarizes typical data for commercially available **Maltose monohydrate-d14**. Researchers are advised to consult the Certificate of Analysis (CoA) from the supplier for lot-specific details.

Supplier	Catalog Number (Example)	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Isotopic Enrichment (Typical)
MedchemExpress	HY-N2024AS	C ₁₂ H ₁₀ D ₁₄ O ₁₂	374.40	93.7%	>98% (for most deuterated products)[1]
Omicron Biochemicals, Inc.	MAL-004	C ₁₂ ² H ₁₄ H ₈ O ₁₁ ·H ₂ O	374.40	High Purity	Uniformly labeled ([UL- ² H ₁₄])[2]
United States Biological	163280	C ₁₂ H ₁₀ D ₁₄ O ₁₂	374.4	Highly Purified	Not specified
Toronto Research Chemicals (TRC)	M160654	C ₁₂ H ₁₀ D ₁₄ O ₁₂	374.40	High Purity	Not specified

Core Applications in Research

The primary application of **Maltose monohydrate-d14** is as an internal standard in quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[3][4] The near-identical chemical and physical properties to its unlabeled counterpart, maltose, ensure that it behaves similarly during sample preparation, chromatography, and ionization.[5] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-eluting, mass-shifted standard enables precise and accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement.[4][5]

Furthermore, deuterated carbohydrates like **Maltose monohydrate-d14** are utilized in metabolic studies.[6][7] By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of maltose and its constituent glucose units through various biochemical pathways.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of **Maltose monohydrate-d14** as an internal standard for the quantification of maltose in a biological matrix (e.g., plasma, cell lysate). This protocol should be optimized for the specific application and instrumentation.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of unlabeled maltose monohydrate in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.
- Internal Standard Stock Solution: Prepare a stock solution of **Maltose monohydrate-d14** in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls (QCs):

- Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the analyte stock solution.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Add a fixed concentration of the **Maltose monohydrate-d14** internal standard solution to all calibration standards and QC samples.

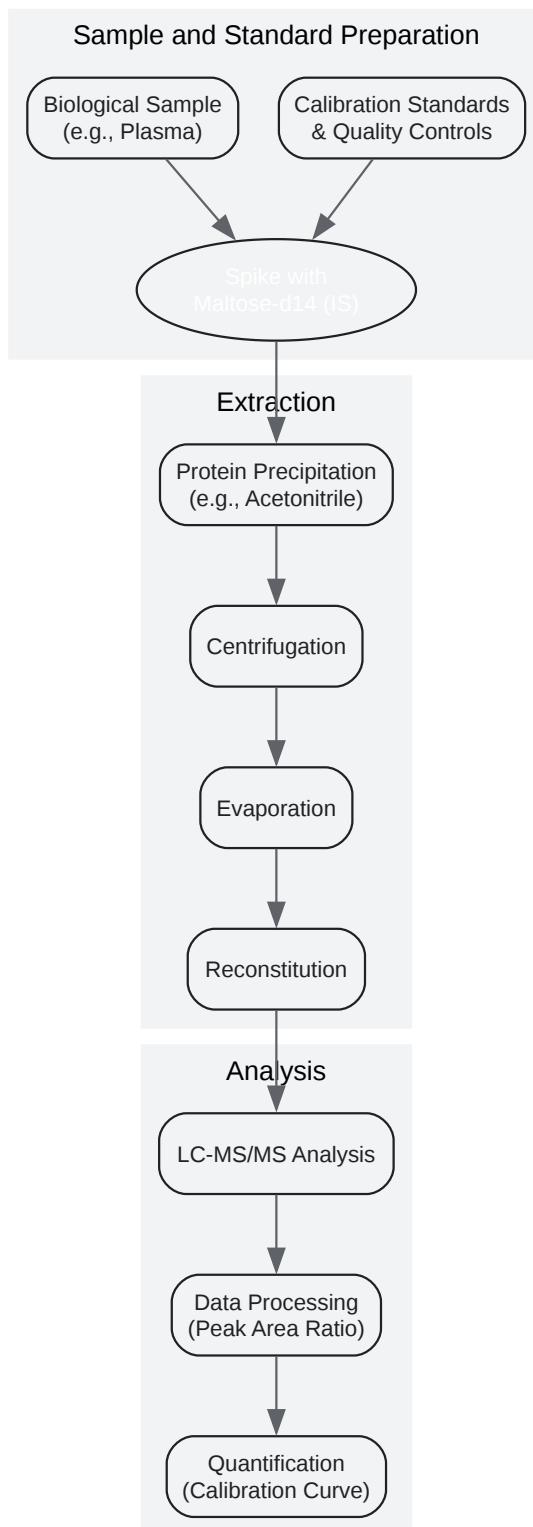
3. Sample Preparation (Protein Precipitation):^[8]

- To 50 µL of each calibration standard, QC, and study sample, add 10 µL of the internal standard working solution.
- Vortex briefly to mix.
- Add 150 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

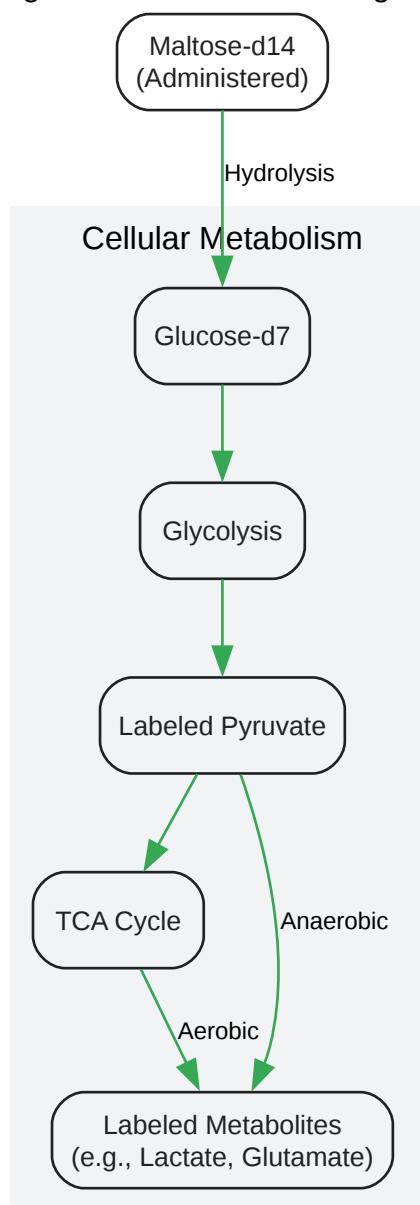
4. LC-MS/MS Analysis:

- Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
- Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a HILIC or C18 column) to achieve chromatographic separation of maltose from other matrix components. The mobile phase composition and gradient will need to be optimized.
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
 - Set up an MRM transition for unlabeled maltose (analyte).
 - Set up a corresponding MRM transition for **Maltose monohydrate-d14** (internal standard). The precursor and product ions for the internal standard will be shifted by +14 Da (or the appropriate mass difference based on the exact labeling) compared to the analyte.


5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

- Determine the concentration of maltose in the unknown samples by interpolating their peak area ratios from the calibration curve.


Visualizations

General Experimental Workflow for using Maltose-d14 as an Internal Standard

[Click to download full resolution via product page](#)

Caption: Workflow for quantification using a deuterated internal standard.

Conceptual Diagram of Metabolic Tracing with Maltose-d14

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 2. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose-d2 and Glucose-d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen–Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. metsol.com [metsol.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Maltose Monohydrate-d14 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12408518#commercial-suppliers-of-maltose-monohydrate-d14-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

